molecular formula C13H10N4O2 B1619803 1-(4-Nitrobenzyl)-1H-benzotriazole CAS No. 27799-81-1

1-(4-Nitrobenzyl)-1H-benzotriazole

Cat. No.: B1619803
CAS No.: 27799-81-1
M. Wt: 254.24 g/mol
InChI Key: ZVDRIJWDOUDSQX-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles It is characterized by the presence of a benzotriazole ring substituted with a 4-nitrobenzyl group

Preparation Methods

The synthesis of 1-(4-Nitrobenzyl)-1H-benzotriazole typically involves the reaction of 4-nitrobenzyl bromide with benzotriazole. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Nitrobenzyl)-1H-benzotriazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(4-aminobenzyl)-1H-benzotriazole.

Scientific Research Applications

1-(4-Nitrobenzyl)-1H-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates.

    Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzyl)-1H-benzotriazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

1-(4-Nitrobenzyl)-1H-benzotriazole can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its nitro group, which imparts specific chemical and biological properties that are distinct from its analogs.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-17(19)11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)14-15-16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDRIJWDOUDSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339420
Record name 1-(4-Nitrobenzyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27799-81-1
Record name 1-(4-Nitrobenzyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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